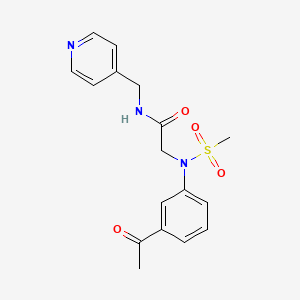![molecular formula C21H26N4OS B4186980 1-(3-methoxybenzyl)-N-{[5-(1H-pyrazol-5-yl)-2-thienyl]methyl}-3-piperidinamine](/img/structure/B4186980.png)
1-(3-methoxybenzyl)-N-{[5-(1H-pyrazol-5-yl)-2-thienyl]methyl}-3-piperidinamine
Vue d'ensemble
Description
1-(3-methoxybenzyl)-N-{[5-(1H-pyrazol-5-yl)-2-thienyl]methyl}-3-piperidinamine is a chemical compound that is commonly referred to as MPTP. This compound is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of MPTP is not fully understood. However, studies have shown that MPTP can be metabolized into MPP+ (1-methyl-4-phenylpyridinium), which is a neurotoxin. MPP+ can then enter dopaminergic neurons and inhibit complex I of the mitochondrial respiratory chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
MPTP has been shown to have various biochemical and physiological effects. Studies have shown that MPTP can induce Parkinson's disease-like symptoms in animal models. MPTP has also been shown to have anti-cancer properties and can inhibit the growth of cancer cells. However, MPTP can also be toxic to cells and can induce cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPTP in lab experiments is its potential therapeutic applications. MPTP has been shown to have anti-cancer properties and can inhibit the growth of cancer cells. MPTP has also been studied for its potential use in the treatment of Parkinson's disease. However, one of the main limitations of using MPTP in lab experiments is its potential toxicity to cells. MPTP can induce cell death and can be toxic to cells.
Orientations Futures
There are several future directions for the research of MPTP. One of the main areas of research is its potential use as an anti-cancer agent. Further studies are needed to determine the efficacy of MPTP as an anti-cancer agent and to identify the mechanisms underlying its anti-cancer properties. Another area of research is its potential use in the treatment of Parkinson's disease. Further studies are needed to determine the safety and efficacy of MPTP in the treatment of Parkinson's disease. Additionally, further studies are needed to determine the potential side effects of MPTP and to identify ways to mitigate its toxicity to cells.
Applications De Recherche Scientifique
MPTP has been extensively used in scientific research for its potential therapeutic applications. One of the main areas of research for MPTP is its potential use as an anti-cancer agent. Studies have shown that MPTP has anti-cancer properties and can inhibit the growth of cancer cells. MPTP has also been studied for its potential use in the treatment of Parkinson's disease. Studies have shown that MPTP can induce Parkinson's disease-like symptoms in animal models, which has led to further research into its potential therapeutic applications.
Propriétés
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-N-[[5-(1H-pyrazol-5-yl)thiophen-2-yl]methyl]piperidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4OS/c1-26-18-6-2-4-16(12-18)14-25-11-3-5-17(15-25)22-13-19-7-8-21(27-19)20-9-10-23-24-20/h2,4,6-10,12,17,22H,3,5,11,13-15H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEFQAXTZVZWBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCC(C2)NCC3=CC=C(S3)C4=CC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxybenzyl)-N-{[5-(1H-pyrazol-5-yl)-2-thienyl]methyl}-3-piperidinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-(3-fluorophenyl)acrylonitrile](/img/structure/B4186898.png)
![1-[2-(4-morpholinyl)ethyl]-N-(4-pyridinylmethyl)-1H-benzimidazol-2-amine dihydrochloride](/img/structure/B4186916.png)

![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4186930.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4186945.png)
![ethyl 4-[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]-1-piperazinecarboxylate](/img/structure/B4186953.png)
![N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-2-phenylacetamide](/img/structure/B4186961.png)
![diethyl 3-methyl-5-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4186967.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4186974.png)


![N-{2-[2-(benzoylamino)ethyl]-1-methyl-1H-benzimidazol-6-yl}-2-methoxybenzamide](/img/structure/B4187008.png)
![N-(4-{[butyl(methyl)amino]sulfonyl}phenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B4187016.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide](/img/structure/B4187027.png)